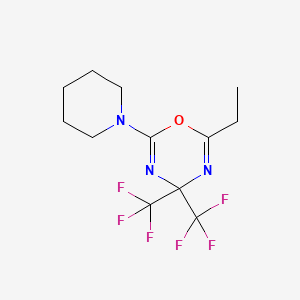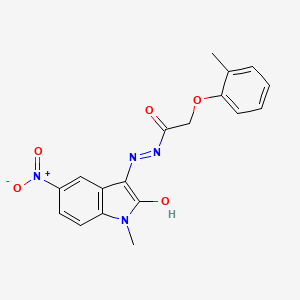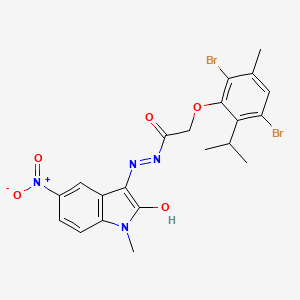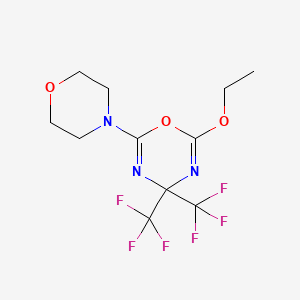
2-ethyl-6-(1-piperidinyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine
説明
2-ethyl-6-(1-piperidinyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine, commonly known as EF5, is a potent hypoxia marker used in scientific research. The compound is highly selective and binds to hypoxic cells, making it a valuable tool for studying tumor hypoxia and developing new cancer therapies.
作用機序
EF5 binds to the hypoxic cells in tumors through its nitro group, which is reduced to a nitroso group under hypoxic conditions. The nitroso group then reacts with thiol groups in proteins, forming covalent adducts that can be detected using immunohistochemistry or fluorescence microscopy.
Biochemical and Physiological Effects:
EF5 is a relatively stable compound that does not undergo significant metabolism in vivo. It is rapidly cleared from the bloodstream and excreted in the urine. EF5 does not have any significant toxic effects on normal tissues, making it a safe and reliable hypoxia marker for scientific research.
実験室実験の利点と制限
EF5 has several advantages over other hypoxia markers, including its high selectivity for hypoxic cells, stability, and compatibility with various detection methods. However, EF5 has some limitations, including its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, EF5 can only bind to cells that are hypoxic at the time of administration, which can limit its usefulness in studying dynamic changes in tumor hypoxia.
将来の方向性
There are several future directions for EF5 research, including the development of new EF5 derivatives with improved solubility and selectivity for hypoxic cells. Additionally, EF5 could be used in combination with other hypoxia markers to provide a more comprehensive picture of tumor hypoxia. Finally, EF5 could be used to develop new imaging techniques for detecting hypoxic tumors in vivo, which could improve the accuracy of cancer diagnosis and treatment.
科学的研究の応用
EF5 is primarily used as a hypoxia marker in scientific research. It binds to hypoxic cells in tumors and can be detected using immunohistochemistry or fluorescence microscopy. This makes it a valuable tool for studying the microenvironment of tumors and developing new cancer therapies. EF5 has been used in preclinical studies to evaluate the efficacy of radiation therapy, chemotherapy, and immunotherapy in hypoxic tumors.
特性
IUPAC Name |
2-ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F6N3O/c1-2-8-19-10(11(13,14)15,12(16,17)18)20-9(22-8)21-6-4-3-5-7-21/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGBJNKYFKYUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(N=C(O1)N2CCCCC2)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-ethyl-1-piperazinyl)-3-(3-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3830154.png)


![ethyl [1-(3-{[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-1H-1,2,4-triazol-1-yl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830176.png)
![ethyl [1-[(5-chloro-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830177.png)
![ethyl [2,2,2-trifluoro-1-[(3-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830179.png)
![N-[2,2,2-trifluoro-1-[(4-hydroxyphenyl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B3830192.png)
![ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830194.png)
![butyl [2,2,2-trifluoro-1-[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830201.png)

![ethyl [1-[(5-chloro-2-methoxyphenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830209.png)
![ethyl [2,2,2-trifluoro-1-[(4-hydroxyphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830218.png)
![N-[2,2,2-trifluoro-1-[(5-methyl-3-isoxazolyl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B3830233.png)
